molecular formula C10H10O4 B104447 Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl- CAS No. 19314-92-2

Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-

Cat. No. B104447
CAS RN: 19314-92-2
M. Wt: 194.18 g/mol
InChI Key: DHLPMLVSBRRUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-, is a naturally occurring compound that has been found to have various biological activities. It belongs to the coumarin family of compounds and has been the subject of numerous scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Isolation and Bioactivity

  • Isocoumarin Derivatives from Endophytic Fungi : Isocoumarin derivatives have been identified in various endophytic fungi. Studies reveal the isolation of new isocoumarin derivatives from fungi like Penicillium sp. and Aspergillus versicolor, exhibiting promising activities such as anti-tobacco mosaic virus (anti-TMV) and antifungal properties (Zhuang Han et al., 2009), (Y. Duan et al., 2018).

Antimicrobial Activity

  • Antifungal Properties : Isocoumarins extracted from natural sources like Brickellia rosmarinifolia have displayed notable antifungal activities against specific pathogens (Y. Cao et al., 2010).
  • Synthesis for Antibacterial Evaluation : Synthetic analogs of isocoumarin, like 6,8-dihydroxy-7-methyl-3-styryl-3,4-dihydroisocoumarin, have been developed and evaluated for antibacterial activity, showcasing their potential in combating bacterial infections (A. Saeed et al., 2013).

Biosynthesis Studies

  • Biosynthesis Pathways in Fungi : Research on the biosynthesis of chlorine-containing metabolites in fungi like Periconia macrospinosa has incorporated dihydroisocoumarins, providing insights into the biosynthetic pathways of these compounds (G. Henderson et al., 1982).

Chemical Synthesis and Applications

  • Synthesis of Novel Isocoumarins : Efforts have been made to synthesize new isocoumarin derivatives with potential biological applications, exploring their diverse chemical properties and applications (R. Rossi et al., 2003).

Cytotoxicity and Anticancer Activity

  • Evaluation of Cytotoxicity : Certain isocoumarin derivatives have been evaluated for their cytotoxic effects, particularly against specific cancer cell lines, indicating their potential in cancer research (P. Nedialkov et al., 2007).

properties

IUPAC Name

6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLPMLVSBRRUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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